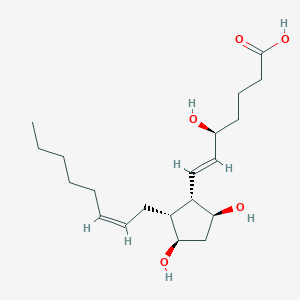
5-F2t-IsoP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-F2t-Isoprostane is a member of the F2-isoprostane family, which are prostaglandin-like compounds produced by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been extensively studied for their role in various physiological and pathological processes .
準備方法
5-F2t-Isoprostane is synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of lipid hydroperoxides, which are subsequently reduced to form the isoprostane. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound
化学反応の分析
5-F2t-Isoprostane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different isoprostane derivatives.
Reduction: Reduction reactions can convert the hydroperoxide groups to hydroxyl groups.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .
科学的研究の応用
5-F2t-Isoprostane has several scientific research applications:
Chemistry: It is used as a biomarker for oxidative stress in various chemical studies.
作用機序
5-F2t-Isoprostane exerts its effects through interactions with prostanoid receptors. It has been shown to regulate the release of neurotransmitters in the retina by modulating potassium-evoked release of aspartate . The compound’s mechanism involves binding to specific prostanoid receptors, leading to changes in intracellular signaling pathways and ultimately affecting cellular functions .
類似化合物との比較
5-F2t-Isoprostane is part of the F2-isoprostane family, which includes other compounds like 15-F2t-Isoprostane and 8-iso-Prostaglandin F2alpha. Compared to these similar compounds, 5-F2t-Isoprostane is unique in its specific interactions with prostanoid receptors and its distinct biological activities . Other similar compounds include:
15-F2t-Isoprostane: Known for its vasoconstrictive properties.
8-iso-Prostaglandin F2alpha: Widely studied as a biomarker for oxidative stress.
特性
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-VOMLHDSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
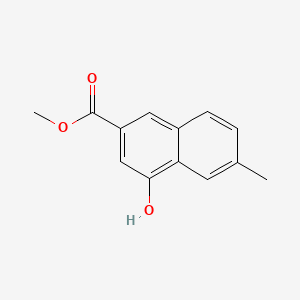
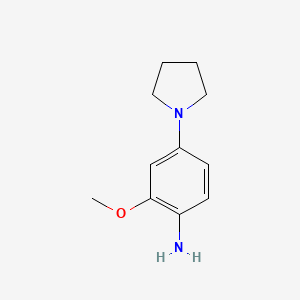
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)
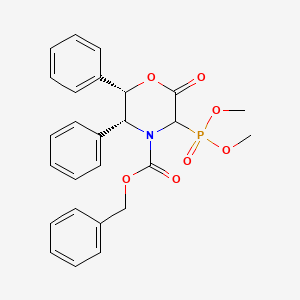
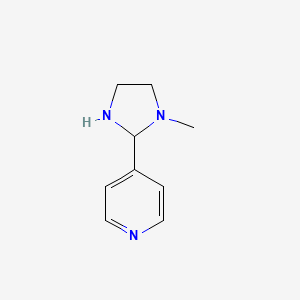
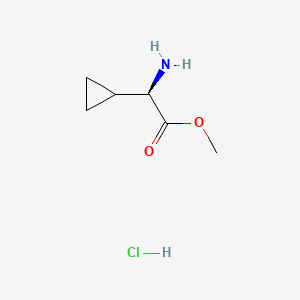
![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)
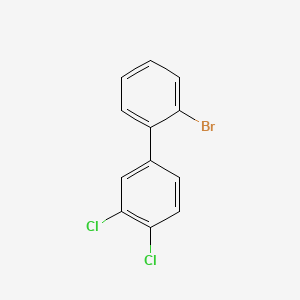
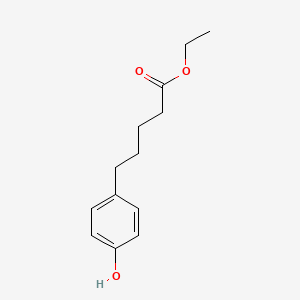
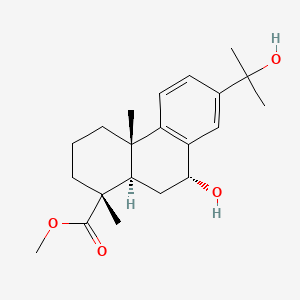
![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)
